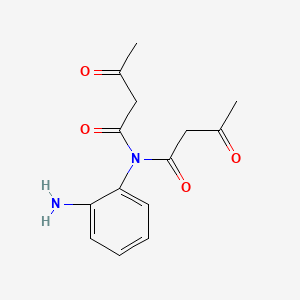
N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an aminophenyl group and a dioxobutyl group attached to a central oxobutanamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide typically involves the reaction of 2-aminophenylamine with a suitable dioxobutyl derivative under controlled conditions. The reaction may proceed through a series of steps including condensation, cyclization, and amide formation. Common reagents used in the synthesis may include acyl chlorides, anhydrides, and catalysts such as Lewis acids.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide can undergo various chemical reactions including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aminophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide involves its interaction with specific molecular targets. The aminophenyl group may interact with enzymes or receptors, while the dioxobutyl group can modulate the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide: can be compared with other amides such as N-(2-aminophenyl)-N-(1,3-dioxobutyl)-2-oxobutanamide or N-(2-aminophenyl)-N-(1,3-dioxobutyl)-4-oxobutanamide.
Differences: The position and nature of the oxo groups can significantly influence the compound’s chemical properties and reactivity.
Uniqueness
The unique combination of the aminophenyl and dioxobutyl groups in this compound imparts specific chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C14H16N2O4 |
|---|---|
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
N-(2-aminophenyl)-3-oxo-N-(3-oxobutanoyl)butanamide |
InChI |
InChI=1S/C14H16N2O4/c1-9(17)7-13(19)16(14(20)8-10(2)18)12-6-4-3-5-11(12)15/h3-6H,7-8,15H2,1-2H3 |
InChI-Schlüssel |
ODKDDSSGLNTJMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)N(C1=CC=CC=C1N)C(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14763740.png)
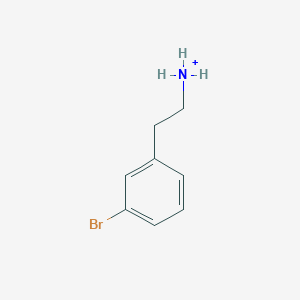
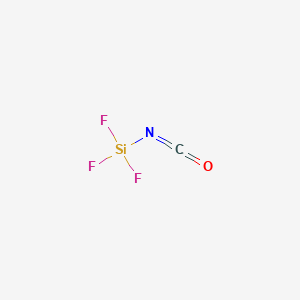
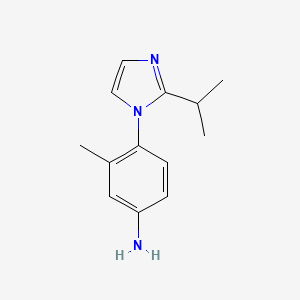
![2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid](/img/structure/B14763763.png)
![5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14763764.png)
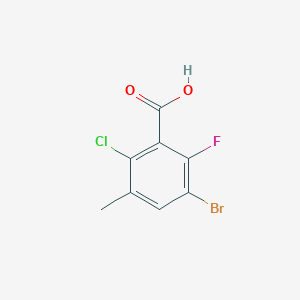
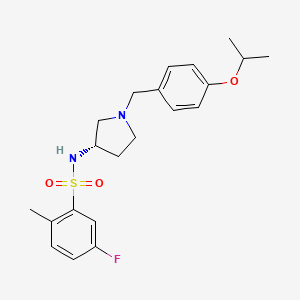
![(R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14763779.png)

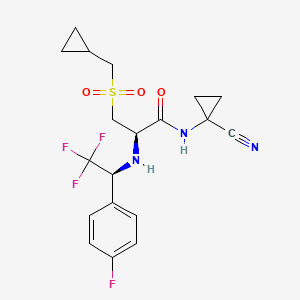
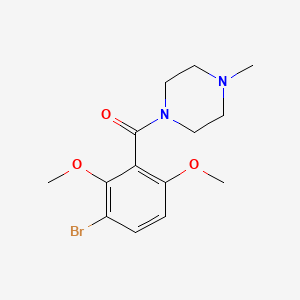
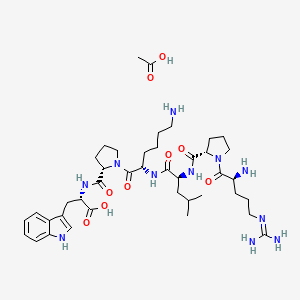
![Benzo[3,4]cyclohepta[1,2-d]imidazole](/img/structure/B14763814.png)
